molecular formula C36H28N2O6 B5004031 4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B5004031
M. Wt: 584.6 g/mol
InChI Key: DPAWEUMQWBEPMY-UHFFFAOYSA-N
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Description

4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and multiple phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of phenoxy groups: This step involves nucleophilic aromatic substitution reactions to attach the phenoxy groups to the tricyclic core.

    Oxidation and cyclization: The final steps involve oxidation reactions to introduce the dioxo groups and cyclization to form the final tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent substitution and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo groups.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a therapeutic agent. Its tricyclic structure and phenoxy groups suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The phenoxy groups can form hydrogen bonds or hydrophobic interactions with amino acid residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound is structurally similar but lacks the dioxo groups.

    This compound: This compound has a similar tricyclic core but different substituents on the phenoxy groups.

Uniqueness

The uniqueness of this compound lies in its combination of a tricyclic core with multiple phenoxy groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[3-[3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N2O6/c39-33-29-19-10-11-20(14-19)30(29)34(40)37(33)23-4-1-6-25(16-23)43-27-8-3-9-28(18-27)44-26-7-2-5-24(17-26)38-35(41)31-21-12-13-22(15-21)32(31)36(38)42/h1-13,16-22,29-32H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAWEUMQWBEPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)OC5=CC(=CC=C5)OC6=CC=CC(=C6)N7C(=O)C8C9CC(C8C7=O)C=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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